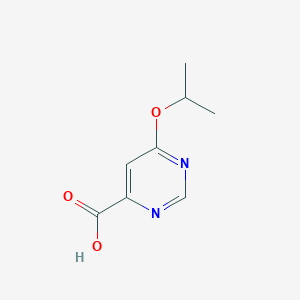

6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid

説明

特性

IUPAC Name |

6-propan-2-yloxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-3-6(8(11)12)9-4-10-7/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWBTAIYTUHCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=NC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with isopropyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 4-chloropyrimidine and isopropyl alcohol, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

作用機序

The mechanism of action of 6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer and antiviral therapies.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Structural Features

The pyrimidine core allows for extensive functionalization, with substituents at positions 2, 4, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison

Reactivity and Solvent Effects

- Acidity and Solubility : The hydroxyl group in 6-hydroxy-4-pyrimidinecarboxylic acid increases acidity compared to the isopropyloxy analog, enhancing solubility in polar solvents .

- Reaction Rates : highlights that 6-hydroxy-4-pyrimidinecarboxylic acid exhibits faster reaction rates in hydroxylic solvents due to hydrogen bonding, whereas the isopropyloxy group in this compound may reduce polarity, slowing nucleophilic reactions .

- Synthetic Flexibility : The isopropyloxy group in the target compound serves as a stable ether linkage, contrasting with the reactive thioether in 2-(phenylthio)pyrimidine-4-carboxylic acid, which participates in covalent bond formation .

生物活性

6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains a pyrimidine ring substituted with a propan-2-yloxy group and a carboxylic acid moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. The carboxylic acid group enhances its ability to form hydrogen bonds, while the isopropoxy group may influence its lipophilicity and membrane permeability. This compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, it has been shown to reduce the viability of MCF-7 human breast carcinoma cells significantly, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The SAR studies of related compounds have provided insights into how modifications to the pyrimidine structure influence biological activity. For example, substituents at the 2-position of the pyrimidine ring have been shown to enhance potency against cancer cells. The introduction of different alkyl or aryl groups can significantly alter the compound's binding affinity to target enzymes.

Table 3: SAR Analysis

| Compound Variant | Activity Level | Notable Substituent |

|---|---|---|

| Parent Compound | Moderate | None |

| Methyl Substituted Variant | High | Methyl at C2 |

| Ethyl Substituted Variant | Very High | Ethyl at C2 |

Case Studies

- Anticancer Efficacy in A549 Cells : A study evaluated the efficacy of this compound against A549 human lung adenocarcinoma cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies against lung cancer .

- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of this compound against multidrug-resistant pathogens, revealing promising results that warrant further clinical evaluation for potential use in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(propan-2-yloxy)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions using pyrimidine precursors. For example, substituting a halogen (e.g., chlorine) at the 6-position with propan-2-yloxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach . Yield optimization requires precise control of solvent polarity, temperature, and catalyst selection. For instance, using palladium catalysts in cross-coupling reactions can improve regioselectivity . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the carboxylic acid derivative with >95% purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm substitution patterns (e.g., propan-2-yloxy protons at δ 1.3–1.5 ppm as a doublet; pyrimidine ring protons at δ 8.0–8.5 ppm) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and ether C-O stretch (~1100 cm) validate functional groups .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H]) and purity .

Q. How does the propan-2-yloxy group influence the compound’s reactivity in substitution or oxidation reactions?

The propan-2-yloxy group acts as a moderate electron-donating substituent , stabilizing the pyrimidine ring via resonance. This enhances reactivity in electrophilic aromatic substitution but reduces susceptibility to oxidation compared to methoxy or hydroxyl groups. For example, oxidation with KMnO₄ under acidic conditions may selectively target the pyrimidine ring over the ether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles . To address this:

- Reproduce assays using standardized protocols (e.g., enzyme inhibition assays at pH 7.4 with <1% DMSO).

- Quantify impurities via LC-MS and correlate with bioactivity outliers .

- Molecular docking studies (e.g., using AutoDock Vina) can validate binding modes to biological targets (e.g., kinases) and explain potency differences .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : React with sodium bicarbonate to generate the carboxylate salt, improving aqueous solubility .

- Prodrug derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoparticle encapsulation : Use PEGylated liposomes to increase plasma half-life and target tissue accumulation .

Q. How do steric and electronic effects of the propan-2-yloxy group impact interactions with biological targets?

The branched isopropyl group introduces steric hindrance , limiting access to flat binding pockets (e.g., ATP-binding sites in kinases). However, its electron-donating nature stabilizes charge-transfer interactions with aromatic residues (e.g., tyrosine or tryptophan). Comparative studies with methoxy or ethoxy analogs show reduced IC values for the propan-2-yloxy variant in kinase inhibition assays, highlighting its balance of steric and electronic properties .

Q. What advanced computational methods predict the compound’s metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME or ProTox-II model metabolic pathways (e.g., CYP450-mediated oxidation) and toxicity endpoints (e.g., hepatotoxicity risk) .

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to electrophilic attack or redox-mediated degradation .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate enzyme inhibition efficacy?

- Dose range : Test 5–7 concentrations (e.g., 0.1–100 µM) in triplicate.

- Controls : Include a positive control (e.g., staurosporine for kinases) and vehicle control (e.g., DMSO).

- Data normalization : Express inhibition as % activity relative to controls. Fit data to a logistic curve (e.g., Hill equation) to calculate IC and Hill coefficient .

Q. What statistical approaches are recommended for analyzing contradictory results in structure-activity relationship (SAR) studies?

- Multivariate analysis : Use principal component analysis (PCA) to identify variables (e.g., substituent polarity, steric bulk) driving bioactivity differences .

- Bayesian modeling : Quantify uncertainty in IC measurements and prioritize analogs for synthesis .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。